molecular formula C7H8BrNO2S B1282379 4-Bromomethylbenzenesulfonamide CAS No. 40724-47-8

4-Bromomethylbenzenesulfonamide

Cat. No.: B1282379
CAS No.: 40724-47-8
M. Wt: 250.12 g/mol
InChI Key: QNJHTLTUBNXLFS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

4-Bromomethylbenzenesulfonamide belongs to the class of sulfonamides, which are known to have a broad range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial compounds .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from binding, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting the synthesis of folic acid, sulfonamides indirectly inhibit DNA synthesis, leading to the cessation of bacterial growth .

Pharmacokinetics

It is known that sulfonamides generally exhibit high gi absorption and are considered bbb permeant . The compound’s logP value, a measure of its lipophilicity, is 1.4, suggesting it may have good membrane permeability . More research is needed to fully understand the ADME properties of this specific compound.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, an essential precursor for DNA synthesis, the compound effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s efficacy can be influenced by the presence of resistance genes in bacteria, which can be spread through various environmental routes

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromomethylbenzenesulfonamide can be synthesized through various methods. One common synthetic route involves the bromination of toluenesulfonamide. The reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform . The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to control reaction parameters more precisely and improve yield. The use of safer and more environmentally friendly solvents is also a consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromomethylbenzenesulfonamide is unique due to its combination of a bromomethyl group and a sulfonamide group, which provides a versatile platform for various chemical reactions. This dual functionality makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Properties

IUPAC Name

4-(bromomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHTLTUBNXLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522710
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40724-47-8
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-hydroxymethyl-benzene-sulphonamide (0.105 mg, 0.56 mmoles) was dissolved in DCM (5 mL). Polymer supported triphenylphosphine (294 mg, 2.4 mmoles/g, 1.12 mmoles) was added, and the mixture was stirred with a shaker at room temperature for 10 minutes. CBr4 (557 mg, 1.68 mmoles) was then added, and stirring was continued for 3 hours. The supported reagent was removed by filtration, the solvent was evaporated, and the crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt 9/1) to yield the title compound as a light-yellow solid (70 mg).
Quantity
0.105 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step Two
Name
Quantity
557 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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